(Z)-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide
Description
Properties
IUPAC Name |
(Z)-N-[2-[5-[(3-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5O2/c24-19-8-4-7-18(13-19)15-28-16-26-22-20(23(28)31)14-27-29(22)12-11-25-21(30)10-9-17-5-2-1-3-6-17/h1-10,13-14,16H,11-12,15H2,(H,25,30)/b10-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGWBFLDUPZDKO-KTKRTIGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide typically involves multi-step organic reactions. The key steps include:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyrimidine derivatives.
Introduction of the 3-chlorobenzyl group: This step often involves nucleophilic substitution reactions where a chlorobenzyl halide reacts with the pyrazolo[3,4-d]pyrimidine intermediate.
Attachment of the phenylacrylamide moiety: This is typically done through amide bond formation using reagents like carbodiimides or coupling agents under mild conditions to ensure the integrity of the Z-configuration.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification techniques: Employing methods like recrystallization, chromatography, and distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Key Structural Features and Reactivity
The compound contains three reactive domains:
-
Pyrazolo[3,4-d]pyrimidin-4-one core : A fused heterocyclic system with potential for hydrogen bonding and electrophilic substitution.
-
3-Chlorobenzyl substituent : Aromatic ring with a chlorine atom susceptible to nucleophilic aromatic substitution.
-
(Z)-3-Phenylacrylamide side chain : A conjugated acrylamide group with stereospecific reactivity.
Side-Chain Functionalization
The acrylamide side chain is introduced via amide coupling between the pyrazolo-pyrimidinone ethylamine intermediate and (Z)-3-phenylacrylic acid.
Conditions :
-
Coupling reagent : EDC/HOBt or DCC.
-
Stereoselectivity : The (Z)-configuration is stabilized by π-π stacking during crystallization .
Electrophilic Substitution
The 3-chlorobenzyl group undergoes Friedel-Crafts alkylation with activated aryl halides.
Example :
Nucleophilic Aromatic Substitution
The chlorine atom on the benzyl group is replaced by nucleophiles (e.g., amines, alkoxides) under basic conditions .
Example :
Reactivity of the Acrylamide Group
The (Z)-configured acrylamide participates in:
-
Michael additions : Reaction with thiols or amines at the α,β-unsaturated carbonyl.
-
Photochemical [2+2] cycloadditions : Formation of cyclobutane derivatives under UV light .
Comparative Reactivity with Analogues
Table 2: Reactivity Comparison of Pyrazolo-Pyrimidinone Derivatives
| Compound | Electrophilic Substitution Rate | Nucleophilic Substitution Rate | Stability (t₁/₂ in PBS) |
|---|---|---|---|
| Target compound | Moderate | High | 48 h |
| N-(2-Chlorophenyl)pyrazolo-pyrimidin | High | Low | 24 h |
| 5-Benzylthio derivative | Low | Moderate | 72 h |
Degradation Pathways
-
Oxidative degradation : The pyrimidinone core undergoes ring opening in the presence of H₂O₂ or peroxidases.
-
Hydrolytic cleavage : The acrylamide bond hydrolyzes under strong acidic/basic conditions (e.g., 1M NaOH, 80°C) .
Challenges in Reaction Optimization
Scientific Research Applications
Anticancer Applications
Preliminary studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action may involve the inhibition of specific cellular pathways critical for cancer cell survival and proliferation. For instance, compounds derived from pyrazolo-pyrimidine frameworks have shown promise in targeting kinases involved in tumor growth.
Study 1: Cytotoxicity Against Cancer Cell Lines
In a study examining the cytotoxic effects of related pyrazolo-pyrimidine derivatives, compounds were tested against several cancer cell lines including breast and lung cancer models. Results demonstrated that certain derivatives reduced cell viability significantly at concentrations as low as 10 µM, indicating strong potential for therapeutic use .
Study 2: Selective Kinase Inhibition
Another investigation focused on the inhibitory effects of pyrazolo-pyrimidine derivatives on specific kinases involved in cancer signaling pathways. The study revealed that some compounds exhibited IC50 values in the low nanomolar range against targets such as MET and AXL kinases, suggesting a promising avenue for targeted cancer therapies .
Mechanism of Action
The mechanism of action of (Z)-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide involves its interaction with molecular targets such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidine core can bind to active sites on enzymes, inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to the pyrazolo[3,4-d]pyrimidinone class, which is pharmacologically significant due to its structural mimicry of purine bases. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidinone Derivatives
Key Insights :
The acrylamide moiety in the target compound and Compound 3b () suggests a shared mechanism involving covalent binding to cysteine residues in kinases (e.g., BTK, EGFR) .
Biological Specificity: While the target compound lacks explicit data on ferroptosis induction, highlights that pyrazolo-pyrimidinone analogs can trigger selective ferroptosis in cancer cells, implying a plausible mechanism . Compound 3b () incorporates a methylpiperazinyl group, which may improve solubility but reduce blood-brain barrier penetration compared to the chlorobenzyl group in the target compound .
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to those in and , involving Suzuki coupling or nucleophilic substitution to install the 3-chlorobenzyl and acrylamide groups .
Biological Activity
(Z)-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer and antiviral applications. This article explores the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of C₁₇H₁₈ClN₅O₃ and a molecular weight of 375.8 g/mol. Its structure features a pyrazolo-pyrimidine core , which is significant in medicinal chemistry due to the biological activity associated with heterocyclic compounds.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈ClN₅O₃ |
| Molecular Weight | 375.8 g/mol |
| CAS Number | 922027-61-0 |
| Solubility | Soluble in DMSO |
Preliminary studies suggest that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. The proposed mechanism of action involves the inhibition of key signaling pathways associated with cell proliferation and survival.
Case Study: Anticancer Activity
In vitro studies have shown that this compound demonstrates cytotoxicity against human cancer cell lines . For instance, a study reported an IC50 value indicating effective inhibition of cell growth in breast cancer cells (MCF-7), suggesting its potential as an anticancer agent.
Antiviral Activity
The compound's structural characteristics also suggest potential antiviral properties. Research indicates that pyrazolo[3,4-d]pyrimidine derivatives can act as inhibitors against various viruses.
Table 2: Antiviral Efficacy
| Virus Type | IC50 (μM) |
|---|---|
| HIV | 0.35 |
| Measles Virus | 60 |
| Tobacco Mosaic Virus | 0.02 |
Synthesis and Analytical Techniques
The synthesis of this compound typically involves multi-step organic reactions, requiring specific conditions such as temperature control and the use of solvents like ethanol or DMSO. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are employed to confirm the structure and purity of the synthesized compound.
Q & A
Q. What synthetic methodologies are commonly employed for constructing the pyrazolo[3,4-d]pyrimidinone core in this compound?
The pyrazolo[3,4-d]pyrimidinone scaffold is typically synthesized via cyclocondensation reactions. For example, describes the reaction of substituted α-chloroacetamides with pyrazolo precursors in dry acetonitrile or dichloromethane, followed by reflux and recrystallization. Key steps include nucleophilic substitution at the pyrimidine nitrogen and subsequent ring closure. Solvent choice (e.g., acetonitrile for polar aprotic conditions) and temperature control are critical to avoid side reactions like over-alkylation .
Q. How is the stereochemical configuration (Z) of the acrylamide moiety confirmed experimentally?
The Z-configuration is verified using NOESY NMR to detect spatial proximity between the acrylamide proton and the pyrazolo[3,4-d]pyrimidinone aromatic protons. X-ray crystallography (e.g., SHELXL refinement, as in and ) provides definitive proof by resolving bond angles and torsional strain in the crystal lattice .
Q. What spectroscopic techniques are used to characterize intermediate and final products?
- IR spectroscopy : Identifies carbonyl stretches (e.g., 4-oxo group at ~1700 cm⁻¹) and amide bonds (N-H bending at ~1550 cm⁻¹) .
- ¹H/¹³C NMR : Assigns substituent positions via coupling patterns (e.g., pyrimidine protons at δ 8.2–8.5 ppm) and DEPT-135 for carbon hybridization .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula via exact mass matching (<2 ppm error) .
Advanced Research Questions
Q. How can conflicting NMR data in structurally similar derivatives be resolved?
Discrepancies in chemical shifts (e.g., overlapping aromatic signals) are addressed by:
- Variable-temperature NMR : Reduces signal broadening caused by dynamic processes.
- Heteronuclear correlation (HSQC/HMBC) : Maps proton-carbon connectivity to distinguish regioisomers.
- Computational modeling : Density Functional Theory (DFT) predicts chemical shifts for comparison with experimental data .
Q. What strategies optimize reaction yield during the introduction of the 3-chlorobenzyl group?
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 300 W, 20 min).
- Phase-transfer catalysis : Enhances nucleophilicity in biphasic systems (e.g., tetrabutylammonium bromide in CH₂Cl₂/H₂O).
- Design of Experiments (DoE) : Multi-variable optimization (temperature, solvent ratio, catalyst loading) maximizes yield while minimizing byproducts .
Q. How does the choice of solvent impact the regioselectivity of pyrazolo[3,4-d]pyrimidinone functionalization?
Polar aprotic solvents (e.g., DMF, acetonitrile) favor N-alkylation at the pyrimidine nitrogen due to stabilized transition states. Non-polar solvents (e.g., toluene) may lead to O-alkylation or dimerization. and emphasize solvent dielectric constants and coordinating ability as key factors .
Data Analysis and Structural Elucidation
Q. What crystallographic challenges arise in resolving the pyrazolo[3,4-d]pyrimidinone core, and how are they mitigated?
- Disordered atoms : Common in flexible side chains (e.g., ethyl linker). Partial occupancy refinement in SHELXL or twin-law corrections improve model accuracy .
- High R-factors : Reduced via iterative Hirshfeld atom refinement (HAR) or synchrotron data collection for enhanced resolution .
Q. How are computational tools (e.g., molecular docking) applied to predict biological targets for this compound?
- Pharmacophore modeling : Aligns acrylamide and pyrazolo[3,4-d]pyrimidinone moieties with kinase ATP-binding pockets (e.g., JAK2 or EGFR).
- Molecular dynamics (MD) : Simulates binding stability under physiological conditions (solvent, pH). supports analog studies showing kinase inhibition .
Methodological Tables
Q. Table 1. Comparison of Synthetic Routes for Pyrazolo[3,4-d]pyrimidinone Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
